S-((N-Bornylamidino)methyl) hydrogen thiosulfate
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Overview
Description
S-((N-Bornylamidino)methyl) hydrogen thiosulfate: is an organosulfur compound that belongs to the thiosulfate family. Thiosulfates are known for their unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-((N-Bornylamidino)methyl) hydrogen thiosulfate typically involves the reaction of bornylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: S-((N-Bornylamidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction can produce thiols .
Scientific Research Applications
Chemistry: In chemistry, S-((N-Bornylamidino)methyl) hydrogen thiosulfate is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for creating complex molecules .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiparasitic properties. It has shown promise in inhibiting the growth of certain pathogens .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent .
Industry: Industrially, this compound is used in the extraction of precious metals, such as gold, due to its ability to form stable complexes with metal ions .
Mechanism of Action
The mechanism of action of S-((N-Bornylamidino)methyl) hydrogen thiosulfate involves its interaction with various molecular targets and pathways. It acts as a sulfur donor in certain biochemical reactions, facilitating the conversion of toxic compounds into less harmful substances . For example, in the treatment of cyanide poisoning, it helps convert cyanide to thiocyanate, which is less toxic and can be excreted from the body .
Comparison with Similar Compounds
Thiosulfinates: These compounds have a similar sulfur linkage but differ in their oxidation state and reactivity.
Thiosulfonates: These compounds contain a sulfonate group and exhibit different chemical properties compared to thiosulfates.
Thiols and Sulfides: These compounds have sulfur atoms bonded to hydrogen or carbon atoms, respectively, and show distinct reactivity patterns.
Uniqueness: S-((N-Bornylamidino)methyl) hydrogen thiosulfate is unique due to its specific structure and reactivity.
Properties
CAS No. |
90379-37-6 |
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Molecular Formula |
C12H22N2O3S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[(1-amino-2-sulfosulfanylethylidene)amino]-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H22N2O3S2/c1-11(2)8-4-5-12(11,3)9(6-8)14-10(13)7-18-19(15,16)17/h8-9H,4-7H2,1-3H3,(H2,13,14)(H,15,16,17) |
InChI Key |
AKFGKNDBVKJPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)N=C(CSS(=O)(=O)O)N)C)C |
Origin of Product |
United States |
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